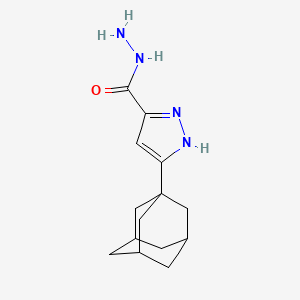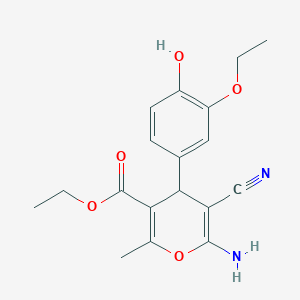
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as CFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMPA belongs to the class of acetylcholinesterase inhibitors, which are compounds that can enhance the activity of the neurotransmitter acetylcholine in the brain.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection in animal models of these diseases. This compound has also been investigated for its potential use in the treatment of drug addiction and depression.
Mecanismo De Acción
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce neuroinflammation. This compound also activates the α7 nicotinic acetylcholine receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound also reduces neuroinflammation and enhances neuroprotection in these models. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a highly selective acetylcholinesterase inhibitor, which means that it does not affect other enzymes or neurotransmitters in the brain. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for oral administration in animal studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. This compound also has limited solubility in water, which can make it difficult to formulate for certain experiments.
Direcciones Futuras
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide has several potential future directions for scientific research. One direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail, particularly its interactions with the α7 nicotinic acetylcholine receptor. This compound could also be used as a lead compound for the development of new acetylcholinesterase inhibitors with improved efficacy and safety profiles. Finally, this compound could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-4-piperidinyl)acetamide can be synthesized through a multi-step process using commercially available starting materials. The first step involves the reaction of 2-chloro-6-fluoroaniline with 1-methyl-4-piperidone to obtain the intermediate 2-chloro-6-fluoro-N-(1-methyl-4-piperidinyl)aniline. This intermediate is then reacted with acetic anhydride to produce the final product this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-18-7-5-10(6-8-18)17-14(19)9-11-12(15)3-2-4-13(11)16/h2-4,10H,5-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQHELRMBXLOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)


![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
